Enzymatic Incorporation into a Novel Phospholipid: ATP-Dependent Biosynthesis in C. diphtheriae
3-Oxo-2-tetradecyloctadecanoic acid serves as the specific precursor for the ATP-dependent biosynthesis of a novel dehydrocorynomycolate-containing phospholipid (PL-1) in a cell-free extract of C. diphtheriae. The incorporation of radiolabel from [¹⁴C]palmitic acid into PL-1 was linear with respect to time and protein concentration and was markedly inhibited by cerulenin, a known inhibitor of fatty acid synthase [1]. This biosynthetic pathway is not observed with structurally related 3-hydroxy analogs, underscoring the unique metabolic fate of the 3-oxo moiety.
| Evidence Dimension | ATP-dependent incorporation of [¹⁴C]palmitic acid into PL-1 |
|---|---|
| Target Compound Data | Linear rate of incorporation; marked inhibition by cerulenin; no significant effect by avidin |
| Comparator Or Baseline | 3-Hydroxy-2-tetradecyloctadecanoic acid (corynomycolic acid) did not yield the same phospholipid product under identical conditions |
| Quantified Difference | Qualitative difference in product formation; PL-1 is uniquely derived from the 3-oxo intermediate |
| Conditions | Cell-free extract of C. diphtheriae; 30 min incubation; ATP-dependent; [¹⁴C]palmitic acid as substrate |
Why This Matters
This demonstrates that the 3-oxo group is essential for the biosynthetic machinery to generate PL-1, a phospholipid of potential immunological and diagnostic relevance.
- [1] Datta AK, Takayama K. Biosynthesis of a novel 3-oxo-2-tetradecyloctadecanoate-containing phospholipid by a cell-free extract of Corynebacterium diphtheriae. Biochim Biophys Acta. 1993 Aug 11;1169(2):135-45. doi: 10.1016/0005-2760(93)90198-i. PMID: 8343537. View Source
